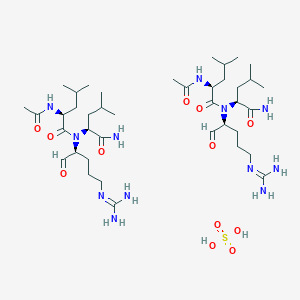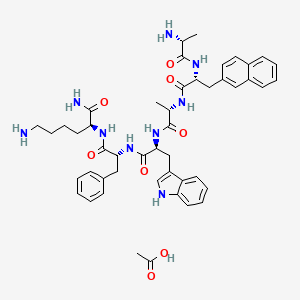
Leupeptinhemisulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Leupeptinhemisulfate is a peptide sulfate salt known for its role as a potent inhibitor of serine and cysteine proteinases. It is derived from the combination of leupeptin with 0.5 molar equivalents of sulfuric acid . This compound is widely used in biochemical research due to its ability to inhibit proteolysis by enzymes such as plasmin, trypsin, cathepsin B, and papain .
準備方法
Leupeptinhemisulfate can be synthesized through microbial fermentation, primarily using species of actinomycetes . The synthetic route involves the cultivation of these microorganisms, followed by extraction and purification of the compound. Industrial production methods typically involve large-scale fermentation processes, where the microorganisms are grown in controlled environments to maximize yield .
化学反応の分析
Leupeptinhemisulfate undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: this compound can be reduced to its corresponding alcohols or amines under appropriate conditions.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Leupeptinhemisulfate has a wide range of scientific research applications:
作用機序
Leupeptinhemisulfate exerts its effects by binding to the active sites of serine and cysteine proteases, thereby inhibiting their activity . This inhibition prevents the proteolytic cleavage of proteins, protecting them from degradation. The molecular targets of this compound include enzymes such as trypsin, plasmin, and cathepsin B . The pathways involved in its mechanism of action include the inhibition of protease-mediated signaling and the prevention of protein degradation .
類似化合物との比較
Leupeptinhemisulfate is unique in its ability to inhibit a broad range of proteases with high specificity and low toxicity . Similar compounds include:
Pepstatin: Another protease inhibitor that specifically inhibits aspartic proteases.
Aprotinin: A serine protease inhibitor used to reduce bleeding during surgery.
E-64: A cysteine protease inhibitor with a different mechanism of action compared to this compound.
This compound stands out due to its broad-spectrum inhibition and its effectiveness in various biological and industrial applications .
特性
分子式 |
C40H78N12O12S |
|---|---|
分子量 |
951.2 g/mol |
IUPAC名 |
(2S)-2-acetamido-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide;sulfuric acid |
InChI |
InChI=1S/2C20H38N6O4.H2O4S/c2*1-12(2)9-16(25-14(5)28)19(30)26(17(18(21)29)10-13(3)4)15(11-27)7-6-8-24-20(22)23;1-5(2,3)4/h2*11-13,15-17H,6-10H2,1-5H3,(H2,21,29)(H,25,28)(H4,22,23,24);(H2,1,2,3,4)/t2*15-,16-,17-;/m00./s1 |
InChIキー |
HFKRKHUDDFQRJB-VFFZMTJFSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N([C@@H](CCCN=C(N)N)C=O)[C@@H](CC(C)C)C(=O)N)NC(=O)C.CC(C)C[C@@H](C(=O)N([C@@H](CCCN=C(N)N)C=O)[C@@H](CC(C)C)C(=O)N)NC(=O)C.OS(=O)(=O)O |
正規SMILES |
CC(C)CC(C(=O)N(C(CCCN=C(N)N)C=O)C(CC(C)C)C(=O)N)NC(=O)C.CC(C)CC(C(=O)N(C(CCCN=C(N)N)C=O)C(CC(C)C)C(=O)N)NC(=O)C.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Propenamide, 3-phenyl-N-[2,2,2-trichloro-1-[[[[4-(2-phenyldiazenyl)phenyl]amino]thioxomethyl]amino]ethyl]-](/img/structure/B12463474.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 2-[(phenylcarbonyl)amino]benzoate](/img/structure/B12463481.png)
![Glycine, N-1-naphthalenyl-, [(5-hydroxy-2-nitrophenyl)methylene]hydrazide](/img/structure/B12463495.png)
![2-ethoxy-6-[(E)-[(2-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]-4-nitrophenol](/img/structure/B12463514.png)

![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B12463526.png)
![4-chloro-N-{2-[(naphthalen-1-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12463527.png)
![(1S,4S,5R,9S,10R,13R)-14-(methoxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12463533.png)
![(2E)-3-{4-methoxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl}prop-2-enoic acid](/img/structure/B12463534.png)
![propyl 4-({[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12463542.png)
![methyl N-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutanoyl}leucinate](/img/structure/B12463544.png)
